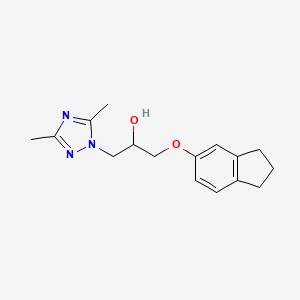
1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol, also known as ADX-71441, is a novel compound that has gained attention in the scientific community for its potential therapeutic properties. This compound is a positive allosteric modulator of the GABAB receptor, which is a target for the treatment of various neurological disorders.
Wirkmechanismus
1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol acts as a positive allosteric modulator of the GABAB receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. This receptor is involved in the regulation of neurotransmitter release and neuronal excitability, and its activation has been shown to have anxiolytic, antidepressant, and anticonvulsant effects.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol has been shown to enhance the activity of the GABAB receptor, leading to increased inhibitory neurotransmitter release and decreased neuronal excitability. This compound has also been shown to have anxiolytic, antidepressant, and anticonvulsant effects in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol is its ability to selectively modulate the GABAB receptor, which is a target for the treatment of various neurological disorders. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol. One area of interest is the potential use of this compound in the treatment of addiction, as preclinical studies have shown promising results in this area. Another area of interest is the development of more potent and selective GABAB receptor modulators, which could lead to improved therapeutic efficacy and reduced side effects. Additionally, further studies are needed to better understand the pharmacokinetic and pharmacodynamic properties of 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol, which could inform the development of more effective dosing regimens.
Synthesemethoden
The synthesis of 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol involves a multi-step process that starts with the preparation of 1H-indene-5-carboxylic acid. This compound is then converted to the corresponding acid chloride, which is reacted with 3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol to yield the desired product.
Wissenschaftliche Forschungsanwendungen
1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol has been studied extensively for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and addiction. Studies have shown that this compound can enhance the activity of the GABAB receptor, which is involved in the regulation of neurotransmitter release and neuronal excitability.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11-17-12(2)19(18-11)9-15(20)10-21-16-7-6-13-4-3-5-14(13)8-16/h6-8,15,20H,3-5,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXSCCSBMBLTCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CC(COC2=CC3=C(CCC3)C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide](/img/structure/B2510754.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2510758.png)
![(E)-3-(2-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2510759.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2510760.png)

![1-(4-ethylphenyl)-5-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2510763.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2510765.png)

![2-(4-chlorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2510767.png)


